2-Chloroethanesulfonyl fluoride

概要

説明

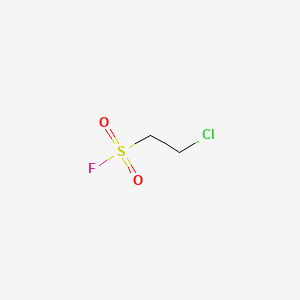

2-Chloroethanesulfonyl fluoride is an organosulfur compound with the chemical formula C₂H₄ClFO₂S. It is a colorless liquid that is soluble in many organic solvents such as ethanol, ether, and toluene. This compound is primarily used as a sulfonylating agent in organic synthesis, where it introduces the sulfonyl fluoride functional group into molecules.

準備方法

Synthetic Routes and Reaction Conditions

2-Chloroethanesulfonyl fluoride can be synthesized through the reaction of 2-chloroethanesulfonyl chloride with silver fluoride. The reaction typically occurs under mild conditions and yields the desired product with high purity. The general reaction is as follows:

ClCH2CH2SO2Cl+AgF→ClCH2CH2SO2F+AgCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Dehydrohalogenation to Ethenesulfonyl Fluoride (ESF)

2-Chloroethanesulfonyl fluoride undergoes base-mediated elimination to form ethenesulfonyl fluoride (ESF), a valuable click chemistry reagent. The reaction proceeds via a two-step process:

-

Step 1: Synthesis of this compound from 2-chloroethanesulfonyl chloride using aqueous potassium bifluoride (KHF2) under neat conditions.

-

Step 2: Dehydrochlorination with magnesium oxide (MgO) in an aqueous suspension, yielding ESF in 98% yield on a kilogram scale .

Key Conditions:

| Parameter | Value/Reagent |

|---|---|

| Base | MgO |

| Solvent | H2O (suspension) |

| Temperature | Ambient |

| Scale | Kilogram |

This method is industrially viable due to its high efficiency and minimal byproducts .

Nucleophilic Substitution with Amines

The chloroethyl group undergoes substitution reactions with amines, forming sulfonamide derivatives. A notable example includes:

-

Reaction with octadecylamine (C18H37NH2) in the presence of triethylamine (Et3N), yielding N-octadecylethanesulfonamide via dehydrohalogenation .

-

Subsequent Michael addition with methylamine produces 2-methylamino-N-octadecylethanesulfonamide .

Reaction Pathway:

-

Sulfonamide Formation:

ClCH2CH2SO2F + C18H37NH2 → C18H37NHSO2CH2CH2Cl -

Michael Addition:

C18H37NHSO2CH2CH2Cl + CH3NH2 → C18H37NHSO2CH2CH2NHCH3

Critical Factors:

-

Solvent Polarity: Protic solvents (e.g., ethanol) favor mono-adduct formation, while aprotic solvents (e.g., benzene) lead to di-adducts and polymers .

Stability and Reactivity Considerations

-

Hydrolytic Stability: The sulfonyl fluoride group resists hydrolysis under acidic and basic conditions, unlike its chloride analog .

-

Thermodynamic vs. Kinetic Control: Reactions often require precise spatial and kinetic control due to the strong S–F bond (e.g., SuFEx reactions) .

Industrial and Biomedical Relevance

科学的研究の応用

Synthesis in Organic Chemistry

One of the primary applications of CESF is its use as a sulfonylating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

Key Reactions Involving CESF:

- Sulfonylation Reactions : CESF is employed in one-pot sulfonylation protocols, allowing for efficient synthesis of complex molecules. For instance, it has been used in the synthesis of 1,5,2-dithiazepine derivatives through intramolecular thia-Michael reactions .

- Formation of Ionic Liquids : CESF has been reacted with heterocyclic compounds to create novel ionic liquids that exhibit low toxicity and high stability. These ionic liquids are useful in various applications, including catalysis and as solvents in chemical reactions .

Pharmaceutical Applications

CESF serves as an important building block in pharmaceutical chemistry. Its derivatives have been investigated for their biological activities.

Notable Case Studies:

- Antimicrobial Compounds : The synthesis of sulfonyl fluoride-based ionic liquids using CESF has led to the development of compounds with antimicrobial properties. For example, nitroimidazole derivatives synthesized from CESF have shown efficacy against various bacterial strains .

- Neurological Treatments : Compounds derived from CESF are being explored for their potential use in treating neurological disorders, such as multiple sclerosis .

Environmental Chemistry

The stability and reactivity of CESF make it a candidate for environmental applications. Its role in synthesizing environmentally friendly solvents and reagents is being explored.

Research Insights:

- Fluoride Ion Sources : Studies have indicated that compounds like CESF can serve as controlled sources of fluoride ions in environmental chemistry, aiding in the study of fluoride's effects on ecosystems .

Data Summary Table

作用機序

The mechanism by which 2-chloroethanesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the activity, stability, or function of the target molecule. For example, when used as an enzyme inhibitor, it typically reacts with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme.

類似化合物との比較

2-Chloroethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

Methanesulfonyl fluoride: Similar in reactivity but differs in the alkyl chain length and steric properties.

Benzenesulfonyl fluoride: Contains an aromatic ring, which affects its reactivity and solubility compared to the aliphatic this compound.

Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior.

The uniqueness of this compound lies in its specific reactivity profile and the presence of both a chloro and sulfonyl fluoride group, making it a versatile reagent in organic synthesis.

生物活性

2-Chloroethanesulfonyl fluoride (CESF) is a sulfonyl fluoride compound that has garnered significant attention in the field of chemical biology due to its unique reactivity and potential applications. This article explores the biological activity of CESF, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

CESF is characterized by the presence of a sulfonyl fluoride functional group, which imparts distinct electrophilic properties. The sulfur atom in the sulfonyl group can readily react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable covalent bonds. This reactivity makes CESF a valuable tool for bioconjugation and labeling studies in biochemical research.

The mechanism by which CESF exerts its biological effects involves the formation of covalent adducts with nucleophilic residues in proteins. For instance, it can react with lysine and cysteine residues to modify protein structure and function, which can be exploited for targeted drug delivery and therapeutic interventions .

Applications in Drug Development

CESF has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to form stable linkages with biomolecules has led to its incorporation into drug design strategies aimed at enhancing pharmacokinetic profiles and bioactivity. Notably, CESF has been employed in the development of fluorosulfonylated drugs that exhibit improved selectivity and efficacy against specific biological targets .

Case Studies

- Fluorosulfonylation Reactions : Research has demonstrated that CESF can be used in Fe-catalyzed fluorosulfonylation reactions to modify alkenes, leading to the synthesis of complex organic molecules with potential therapeutic applications .

- Ionic Liquids : Studies involving ionic liquids containing CESF have shown that these compounds exhibit unique properties that can be harnessed for various applications, including catalysis and material science. The synthesis of ionic liquids using CESF has opened new avenues for exploring its biological activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Reactivity with Biological Molecules : CESF demonstrates high reactivity towards nucleophilic amino acids, which allows for selective modification of proteins. This property is particularly useful in proteomics and biomolecular labeling .

- Stability and Toxicity Profiles : The stability of CESF under physiological conditions has been evaluated, revealing that it maintains its reactivity while exhibiting manageable toxicity levels when used in controlled environments .

- Potential for SuFEx Chemistry : The unique properties of CESF make it an ideal candidate for sulfur(VI) fluorides exchange (SuFEx) chemistry, which is gaining traction in medicinal chemistry for creating diverse compound libraries .

Summary Table of Biological Activities

特性

IUPAC Name |

2-chloroethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZNPZESCRRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073236 | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-70-9 | |

| Record name | 2-Chloroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。